

# 3-(Chloromethyl)-2-methoxypyridine molecular structure

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## Compound of Interest

Compound Name: 3-(Chloromethyl)-2-methoxypyridine

Cat. No.: B060368

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An In-depth Technical Guide on the Molecular Structure, Synthesis, and Application of **3-(Chloromethyl)-2-methoxypyridine**

## Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their presence in numerous approved drugs.[1][2] **3-(Chloromethyl)-2-methoxypyridine** is a key heterocyclic intermediate, valued for its specific arrangement of functional groups that allows for its facile incorporation into more complex molecular architectures.[3] The strategic placement of a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position makes it a crucial precursor, particularly in the synthesis of anti-ulcerative agents.[2] This guide offers a comprehensive technical overview of its molecular characteristics, synthetic pathways, analytical characterization, and pivotal role in drug development for an audience of researchers, scientists, and drug development professionals.

## PART 1: Molecular Structure and Physicochemical Profile

The utility of a chemical intermediate is fundamentally dictated by its structure and resulting physical properties. **3-(Chloromethyl)-2-methoxypyridine**, with the chemical formula  $C_7H_8ClNO$ , possesses a unique electronic and steric profile that governs its reactivity.

- **Structural Features:** The pyridine ring provides a stable aromatic core. The electron-donating methoxy (-OCH<sub>3</sub>) group at the 2-position influences the electron density of the ring, while the chloromethyl (-CH<sub>2</sub>Cl) group at the 3-position serves as a potent electrophilic site. This "push-pull" electronic nature is critical for its primary application in nucleophilic substitution reactions.
- **Reactivity:** The chlorine atom is an excellent leaving group, making the benzylic-like carbon of the chloromethyl group highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its synthetic applications.

## Quantitative Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Reference
CAS Number	162046-62-0	[3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO	[3]
Molecular Weight	157.6 g/mol	[3]
Appearance	White to off-white solid	N/A
Melting Point	Not publicly available	N/A
Boiling Point	Not publicly available	N/A

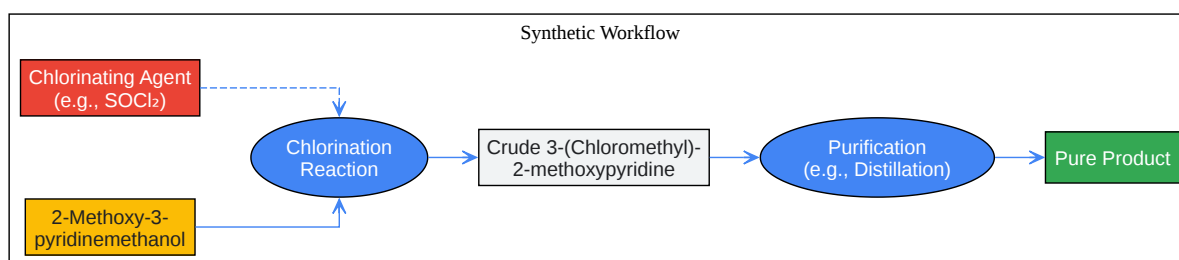
## PART 2: Synthesis and Mechanistic Considerations

The reliable and scalable synthesis of **3-(chloromethyl)-2-methoxypyridine** is crucial for its industrial application. The most common and direct method involves the chlorination of the corresponding alcohol, 2-methoxy-3-pyridinemethanol.

### Core Synthetic Workflow

The conversion of the primary alcohol to the alkyl chloride is a classic transformation. The choice of chlorinating agent is critical and is often dictated by factors such as cost, safety, and

desired purity. Thionyl chloride ( $\text{SOCl}_2$ ) is frequently employed due to its efficacy and the volatile nature of its byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ), which simplifies purification.



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Caption: Generalized workflow for the synthesis of **3-(Chloromethyl)-2-methoxypyridine**.

## Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a representative example and must be adapted and performed by qualified chemists with appropriate safety precautions in a laboratory setting.

- **Inert Atmosphere Setup:** A multi-necked, flame-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube or nitrogen inlet. The system is flushed with an inert gas (e.g., nitrogen or argon).
- **Reagent Charging:** 2-Methoxy-3-pyridinemethanol (1.0 eq) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform.<sup>[4][5]</sup>
- **Cooling:** The solution is cooled to 0 °C using an ice-water bath to control the initial exotherm of the reaction.
- **Addition of Chlorinating Agent:** Thionyl chloride (1.1-1.5 eq) is added dropwise via the dropping funnel over 30-60 minutes. The rate of addition is controlled to keep the internal

temperature below 10 °C.[5]

- Causality Insight: Dropwise addition at low temperature is crucial to prevent side reactions and uncontrolled evolution of HCl gas.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
- Self-Validating Monitoring: The reaction is monitored for the disappearance of the starting alcohol using Thin Layer Chromatography (TLC). This step ensures the reaction has gone to completion before proceeding to workup.
- Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The resulting residue is carefully quenched by adding it to ice-cold water or a saturated sodium bicarbonate solution.
- Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.

## PART 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic methods is used to characterize **3-(chloromethyl)-2-methoxypyridine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methoxy protons (~3.9 ppm), a singlet for the chloromethyl protons (~4.6 ppm), and three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the pyridine ring.
  - $^{13}\text{C}$  NMR: The carbon spectrum will confirm the presence of all seven carbon atoms in their unique chemical environments.

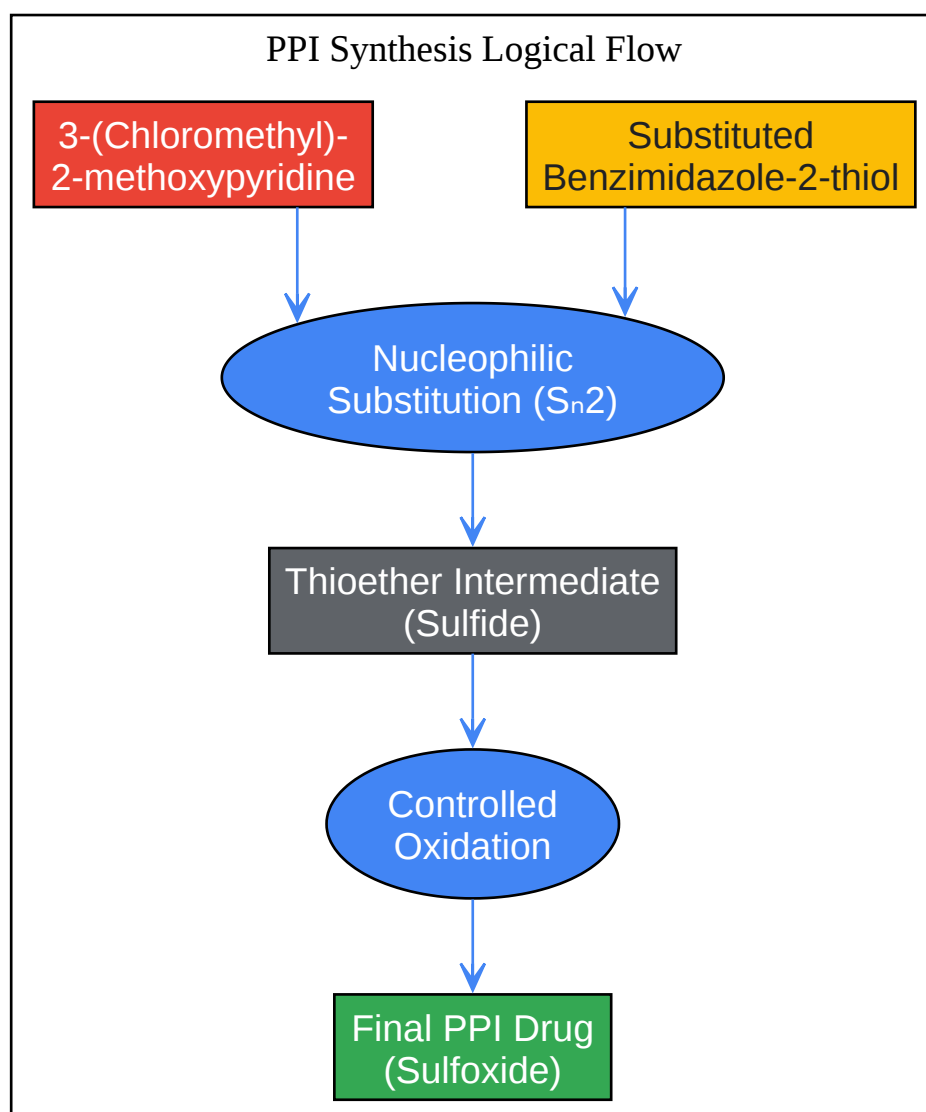
- **Mass Spectrometry (MS):** Mass spectrometry will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of 157.6 g/mol, along with a characteristic  $M+2$  peak at approximately one-third the intensity of the  $M^+$  peak, confirming the presence of a single chlorine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum will display key absorption bands, including C-H stretching (aromatic and aliphatic), C=C/C=N stretching from the pyridine ring, C-O stretching of the methoxy group, and a distinctive C-Cl stretching band.

## PART 4: Application in Drug Development - The Synthesis of Proton Pump Inhibitors (PPIs)

**3-(Chloromethyl)-2-methoxypyridine** and its structural analogs are indispensable in the pharmaceutical industry, most notably for the synthesis of proton pump inhibitors (PPIs) like Pantoprazole.<sup>[6][7]</sup> These drugs are used to treat acid-reflux disorders. The synthesis involves coupling the pyridine moiety with a substituted benzimidazole core.

### Logical Pathway for PPI Synthesis

The process hinges on a nucleophilic substitution reaction where the sulfur atom of a benzimidazole-2-thiol attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a thioether linkage. This intermediate is then oxidized to the active sulfoxide drug.



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Caption: Logical pathway for the synthesis of Proton Pump Inhibitors (PPIs).

- Expertise Insight: The final oxidation step is critical. It must be selective to form the sulfoxide without over-oxidizing to the inactive sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often used under carefully controlled temperature conditions to achieve this selectivity.

## PART 5: Safety and Handling

As a reactive alkylating agent, **3-(chloromethyl)-2-methoxypyridine** and its analogs must be handled with appropriate care.

- Hazards: These compounds are typically classified as irritants and are harmful if swallowed or inhaled. They can cause skin irritation and serious eye irritation.[8]
- Handling Precautions:
  - Always handle in a well-ventilated chemical fume hood.[8]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
  - Avoid breathing dust, fumes, or vapors.[8]
  - In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[9]

## Conclusion

**3-(Chloromethyl)-2-methoxypyridine** stands out as a high-value intermediate in synthetic organic and medicinal chemistry. Its well-defined reactivity, grounded in its molecular structure, provides a reliable handle for constructing complex pharmaceutical agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for any scientist or researcher aiming to leverage its potential in the discovery and development of novel therapeutics.

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